Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate
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Overview
Description
Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate is an organic compound with the molecular formula C14H17NO4 It is a derivative of propanoic acid and features an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate typically involves the esterification of 3-[(4-acetylphenyl)carbamoyl]propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(4-acetylphenyl)carbamoyl]propanoic acid.
Reduction: Formation of ethyl 3-[(4-hydroxyphenyl)carbamoyl]propanoate.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar functional groups but different structural properties.
Methyl 3-[(4-acetylphenyl)carbamoyl]propanoate: A methyl ester analog with similar chemical properties.
Propanoic acid derivatives: Compounds with similar backbone structures but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.
Properties
IUPAC Name |
ethyl 4-(4-acetylanilino)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-19-14(18)9-8-13(17)15-12-6-4-11(5-7-12)10(2)16/h4-7H,3,8-9H2,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTHOTMAKZKHKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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